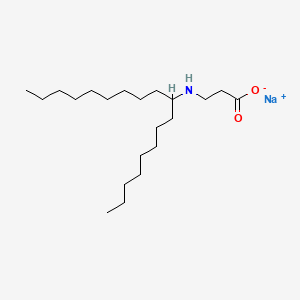

Sodium (Z)-N-9-octadecyl-beta-alaninate

Description

Properties

CAS No. |

60884-97-1 |

|---|---|

Molecular Formula |

C21H42NNaO2 |

Molecular Weight |

363.6 g/mol |

IUPAC Name |

sodium;3-(octadecan-9-ylamino)propanoate |

InChI |

InChI=1S/C21H43NO2.Na/c1-3-5-7-9-11-13-15-17-20(22-19-18-21(23)24)16-14-12-10-8-6-4-2;/h20,22H,3-19H2,1-2H3,(H,23,24);/q;+1/p-1 |

InChI Key |

DXBSKNAPWLMHGG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC)NCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-N-9-octadecyl-beta-alaninate typically involves the reaction of beta-alanine with octadecylamine under specific conditions. The process includes:

Reactants: Beta-alanine and octadecylamine.

Catalysts: Commonly used catalysts include sodium hydroxide or other strong bases.

Solvents: Organic solvents such as ethanol or methanol are often employed.

Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) and may require refluxing for several hours to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process involves:

Raw Materials: High-purity beta-alanine and octadecylamine.

Equipment: Continuous flow reactors with precise temperature and pressure control.

Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium (Z)-N-9-octadecyl-beta-alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation Products: Carboxylic acids or aldehydes.

Reduction Products: Primary amines or alcohols.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Sodium (Z)-N-9-octadecyl-beta-alaninate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems.

Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of Sodium (Z)-N-9-octadecyl-beta-alaninate is primarily based on its amphiphilic structure. The long hydrophobic octadecyl chain interacts with lipid membranes, while the hydrophilic beta-alanine moiety interacts with aqueous environments. This dual interaction allows the compound to:

Stabilize lipid bilayers: By inserting into the membrane and reducing surface tension.

Facilitate drug delivery: By enhancing the solubility and bioavailability of hydrophobic drugs.

Target specific pathways: By interacting with membrane proteins and altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on Sodium (Z)-N-9-octadecyl-beta-alaninate is unavailable, the methodology for comparing analogous compounds can be inferred from , which details (S)-Methyl 4-(1-aminoethyl)benzoate and its structurally similar derivatives. Below is a framework for such comparisons, adapted to hypothetical analogs of this compound:

Table 1: Key Properties of Hypothetical Analogous Compounds

Key Differences:

Structural Complexity: this compound’s long alkyl chain and Z-configuration alkene distinguish it from smaller aromatic esters like (S)-Methyl 4-(1-aminoethyl)benzoate. The latter’s rigid benzene ring and chiral center make it suitable for asymmetric synthesis, while the former’s flexibility favors micelle formation . Benzathine benzylpenicillin’s bicyclic beta-lactam structure is irreplaceable for antibiotic activity, unlike the surfactant-focused design of this compound .

Synthesis and Yield: (S)-Methyl 4-(1-aminoethyl)benzoate is synthesized via a high-yield (83%) reaction between 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate . In contrast, this compound would likely require alkylation of beta-alanine followed by stereoselective purification.

Biological Activity :

- Benzathine benzylpenicillin’s pharmacological action targets bacterial cell walls, whereas this compound’s amphiphilic nature may enhance membrane permeability in drug carriers .

Limitations of Available Data

The provided evidence lacks direct information on this compound. is non-functional, and –3 focus on unrelated compounds. Thus, this comparison relies on extrapolation from structurally dissimilar molecules and general surfactant chemistry principles.

Biological Activity

Sodium (Z)-N-9-octadecyl-beta-alaninate is a surfactant compound characterized by its amphiphilic nature, combining a long hydrophobic alkyl chain with a polar amino acid structure. This unique configuration enables the compound to interact effectively with biological membranes, influencing various cellular processes. The compound's chemical formula is C₁₉H₃₉NNaO₂, and it is derived from beta-alanine. This article discusses its biological activity, including its surfactant properties, antimicrobial effects, and potential applications in drug delivery systems.

This compound exhibits significant surfactant properties that enhance the solubility of hydrophobic compounds in aqueous solutions. This characteristic is particularly beneficial for drug delivery applications, where improving the bioavailability of poorly soluble drugs is crucial. The compound's amphiphilic nature allows it to penetrate lipid membranes, altering membrane fluidity and permeability, which can disrupt cellular metabolic processes .

Table 1: Comparison of Surfactant Properties

| Property | This compound | Sodium Lauryl Sulfate | Cetyl Trimethyl Ammonium Bromide |

|---|---|---|---|

| Hydrophobic Chain Length | 18 Carbon Atoms | 12 Carbon Atoms | 16 Carbon Atoms |

| Amphiphilicity | High | High | Moderate |

| Biological Interactivity | High | Moderate | High |

| Applications | Drug Delivery, Antimicrobial Agents | Cleaning Products | Antiseptics |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties due to its ability to disrupt cell membranes. This disruption leads to increased permeability and potential cell lysis in both Gram-positive and Gram-negative bacteria. Research has indicated that the compound can significantly reduce biofilm formation in various microbial strains, enhancing its efficacy as an antimicrobial agent .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of this compound against Staphylococcus aureus and Pseudomonas aeruginosa, results showed a notable decrease in bacterial viability when exposed to the compound. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 0.1% w/v, demonstrating its potential for use in medical applications .

Applications in Drug Delivery

The surfactant's ability to enhance solubility makes it an attractive candidate for drug formulation. By improving the dissolution rate of hydrophobic drugs, it can facilitate better absorption and therapeutic efficacy. Studies have shown that formulations incorporating this compound can lead to improved pharmacokinetic profiles for various therapeutic agents .

Q & A

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Bioavailability Studies : Compare dissolution profiles (USP apparatus) with plasma concentration-time curves (animal models).

- Metabolite Identification : Use HR-MS and isotopic labeling to track metabolic pathways.

- Mechanistic Studies : Apply knock-out models (e.g., CRISPR/Cas9) to identify target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.